molecular formula C15H12O4 B6396764 4-(2-Formylphenyl)-3-methoxybenzoic acid CAS No. 1261954-27-1

4-(2-Formylphenyl)-3-methoxybenzoic acid

Cat. No.: B6396764
CAS No.: 1261954-27-1
M. Wt: 256.25 g/mol
InChI Key: KBTURWIPPVGVMZ-UHFFFAOYSA-N
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Description

4-(2-Formylphenyl)-3-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a 2-formylphenyl substituent at the 4-position of the aromatic ring. The formyl group (-CHO) enhances reactivity for further functionalization, such as condensation reactions, while the methoxy group (-OCH₃) influences electronic properties and solubility .

Properties

IUPAC Name

4-(2-formylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-14-8-10(15(17)18)6-7-13(14)12-5-3-2-4-11(12)9-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTURWIPPVGVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688849
Record name 2'-Formyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-27-1
Record name 2'-Formyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Formylphenyl)-3-methoxybenzoic acid typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via methylation of the corresponding hydroxybenzoic acid using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-(2-Carboxyphenyl)-3-methoxybenzoic acid.

    Reduction: 4-(2-Hydroxyphenyl)-3-methoxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(2-Formylphenyl)-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Formylphenyl)-3-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl and methoxy groups can interact with amino acid residues in the enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Formyl/Methoxy Substitutions

2.1.1 4-(3-Formylphenyl)-3-Methoxybenzoic Acid

A positional isomer of the target compound, 4-(3-formylphenyl)-3-methoxybenzoic acid (PubChem CID: 1131605-23-6), shares a similar backbone but differs in the formyl group’s placement (3-position vs. 2-position on the phenyl ring). This minor structural variation can significantly alter molecular interactions, as seen in its use as a precursor for metal-organic frameworks (MOFs) .

2.1.2 Triazine-Linked Formylmethoxybenzoic Acid Derivatives

Compounds such as 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid () and 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid () incorporate the 3-methoxybenzoic acid moiety into triazine-based scaffolds. These derivatives exhibit higher thermal stability (melting points: 180–220°C) due to their rigid triazine cores, making them suitable for high-performance materials .

2.2.1 Idasanutlin (RG7388)

Idasanutlin, a 3-methoxybenzoic acid derivative with a penta-substituted pyrrolidine group, inhibits the MDM2-p53 interaction (binding affinity: <i>K</i>d ~ 6 nM). Its methoxy group stabilizes hydrophobic interactions with MDM2, while the chloro-fluorophenyl substituents enhance target specificity. Compared to simpler analogs like 4-(2-formylphenyl)-3-methoxybenzoic acid, Idasanutlin’s complexity results in superior pharmacokinetics but higher synthetic difficulty .

2.2.2 Phthalocyanine Complexes

Phthalocyanines derived from 4-(3,4-dicyanophenoxy)-3-methoxybenzoic acid () exhibit strong DNA intercalation (binding constants: 10⁵–10⁶ M⁻¹). The methoxy group improves solubility in polar solvents, while the formylphenyl-like cyanophenoxy substituent enables π-π stacking with DNA base pairs. These complexes show promise in photodynamic therapy, unlike the unmodified 4-(2-formylphenyl)-3-methoxybenzoic acid, which lacks intrinsic photosensitivity .

Polymer Precursors

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid () is a key monomer for synthesizing poly(ethylene vanillate) (PEV), a biobased polyester. Its hydroxyethoxy side chain enables esterification, yielding polymers with intrinsic viscosities of 0.34–0.38 g/dL. In contrast, 4-(2-formylphenyl)-3-methoxybenzoic acid’s formyl group is more reactive but less suited for step-growth polymerization due to competing side reactions .

Halogenated Derivatives

4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid (CAS 113457-32-2) and 4-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid (CAS 113457-37-7) feature halogenated benzyl groups. The fluorine atom in the former increases lipophilicity (logP: 3.2 vs. 2.8 for non-halogenated analogs), enhancing blood-brain barrier penetration. These compounds are explored as CNS drug candidates, whereas the formyl group in 4-(2-formylphenyl)-3-methoxybenzoic acid offers aldehyde-specific reactivity for covalent inhibitor design .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Application Reference ID
4-(2-Formylphenyl)-3-methoxybenzoic acid* C₁₅H₁₂O₄ 256.26 N/A Hypothetical precursor -
Idasanutlin (RG7388) C₃₁H₂₉Cl₂F₂N₃O₄ 616.5 217–220 MDM2 inhibitor
4-(2-Hydroxyethoxy)-3-methoxybenzoic acid C₁₀H₁₂O₅ 212.20 180–182 Polyester monomer
4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid C₁₅H₁₃FO₄ 280.26 224–225 Pharmaceutical candidate

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